tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

tert-Butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

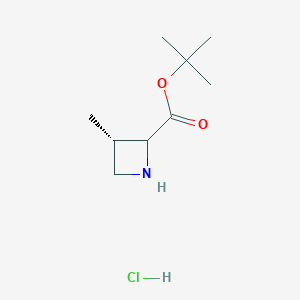

The compound is characterized by the following structural formula:

- Chemical Name : this compound

- Molecular Formula : C10H18ClN1O2

- Molecular Weight : 219.71 g/mol

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Protein Interactions : The compound has shown potential in inhibiting protein interactions involved in apoptosis, particularly targeting Bcl-2 and Bcl-xL proteins, which are critical regulators of cell survival .

- Modulation of Enzyme Activity : It may influence various enzymatic pathways, contributing to its anti-cancer properties by promoting apoptosis in tumor cells .

Anticancer Properties

Several studies have explored the anticancer potential of azetidine derivatives, including this compound:

- Cell Proliferation Inhibition : Compounds in this class have demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds have shown IC50 values as low as 4.8 nM against specific cancer cell lines .

| Compound | IC50 Value (nM) | Cell Line |

|---|---|---|

| Compound 12 | 38 | H146 |

| Compound 31 | 4.8 | H146 |

| Compound 32 | 1.3 | H146 |

Apoptosis Induction

In vivo studies have indicated that these compounds can induce apoptosis effectively:

- Apoptotic Markers : Significant cleavage of Poly ADP ribose polymerase (PARP) and caspase-3 was observed in tumor tissues post-treatment, confirming the induction of apoptosis at specific time points after administration .

Study on Bcl-2/Bcl-xL Inhibition

A pivotal study demonstrated that derivatives of this compound could effectively bind to Bcl-2/Bcl-xL proteins, leading to enhanced apoptosis in cancer cells. The study utilized SCID mice models to assess the therapeutic potential and tolerability of these compounds .

Pharmacokinetics and Toxicity

The maximum tolerated dose (MTD) was determined to be 15 mg/kg when administered intravenously in animal models without significant toxicity, indicating a favorable safety profile for further clinical exploration .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl (3S)-3-methylazetidine-2-carboxylate hydrochloride has been explored for its role as a building block in the synthesis of bioactive compounds. Its structural features allow it to be modified into various derivatives that exhibit pharmacological activities.

- Angiotensin-Converting Enzyme Inhibitors : The compound has been investigated as a precursor for synthesizing new angiotensin-converting enzyme (ACE) inhibitors, which are crucial in treating hypertension and heart failure .

- Cancer Therapeutics : Research indicates that derivatives of azetidine compounds can inhibit Bcl-2 and Bcl-xL proteins, leading to potential applications in cancer treatment. This compound may serve as a scaffold for developing more potent inhibitors .

Organic Synthesis

The compound is utilized in various organic synthesis processes due to its ability to undergo transformations that yield complex molecules.

- Polymerization Reactions : It has been noted that azetidine derivatives can participate in anionic ring-opening polymerizations, leading to the formation of polysulfonyllaziridines. This property is valuable for creating new materials with specific properties .

- Synthesis of Amino Acid Derivatives : The compound serves as a versatile intermediate for synthesizing novel amino acid derivatives, which are essential in pharmaceutical development .

Case Study 1: Synthesis of ACE Inhibitors

In a study aimed at developing new ACE inhibitors, researchers synthesized a series of tert-butyl azetidine derivatives. The resulting compounds exhibited significant inhibitory activity against ACE, demonstrating the utility of this compound as a starting material .

Case Study 2: Cancer Cell Growth Inhibition

A recent investigation into the efficacy of azetidine-based compounds revealed that modifications of this compound led to the discovery of potent Bcl-2/Bcl-xL inhibitors. These inhibitors were shown to effectively reduce tumor growth in preclinical models, highlighting the compound's potential in cancer therapy .

Data Tables

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-methylazetidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6-5-10-7(6)8(11)12-9(2,3)4;/h6-7,10H,5H2,1-4H3;1H/t6-,7?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGSTIFPBGKORR-OXIGJRIQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC1C(=O)OC(C)(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.